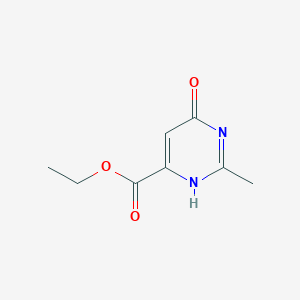

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER

Description

Properties

CAS No. |

159326-53-1 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10-5(2)9-6/h4H,3H2,1-2H3,(H,9,10,11) |

InChI Key |

YPCJSMHWIKJHAW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

Isomeric SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methylpyrimidine-4-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-2-methylpyrimidine-4-acetic acid ethyl ester.

Reduction: Formation of 6-hydroxy-2-methylpyrimidine-4-acetic acid.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit DNA synthesis by targeting pyrimidine biosynthesis pathways, leading to antimicrobial or anticancer effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- This property influences solubility and crystal packing .

- Lipophilicity : The ethyl ester group in the target compound increases lipophilicity compared to methyl esters (e.g., ) but less than thioesters (e.g., ).

- Aromaticity vs. Saturation: Tetrahydropyrimidine () and dihydrothieno-pyrimidine () exhibit reduced aromaticity, affecting electronic properties and stability.

Physicochemical and Reactivity Comparisons

Solubility and Polarity

- The target compound’s hydroxy group improves water solubility relative to non-polar analogs like and .

Reactivity

- Thioesters () are more nucleophilic than esters, making them reactive in substitution reactions.

- The oxo group in and may participate in keto-enol tautomerism, influencing redox behavior.

Hydrogen Bonding and Crystal Packing

Computational and Theoretical Insights

- Density-functional theory (DFT) studies (e.g., ) predict that exact-exchange terms improve thermochemical accuracy for pyrimidine derivatives, aiding in stability comparisons.

- Graph-based similarity analysis () highlights the target compound’s alignment with pyrimidine databases, suggesting utility in drug discovery pipelines.

Biological Activity

6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester (CAS No. 159326-53-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a pyrimidine ring with hydroxyl and acetic acid functionalities, suggests a range of possible interactions within biological systems.

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

- CAS Number : 159326-53-1

Antimicrobial Activity

Recent studies indicate that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting that this compound may possess similar activity due to structural analogies.

Cytotoxicity and Anti-Cancer Potential

Research has demonstrated that pyrimidine derivatives can have selective cytotoxic effects on cancer cell lines. A study focusing on the biological evaluation of various pyrimidine-based compounds reported significant cytotoxicity against T-lymphoblastic cell lines with IC50 values in the nanomolar range. Although specific data on this compound is limited, the structural similarities to other active compounds suggest potential anti-cancer properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with specific structural features. The presence of hydroxyl groups and ethyl esters has been linked to enhanced solubility and bioavailability, which are crucial for effective interaction with biological targets. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 6-Hydroxy-2-methyl-pyrimidine | Antimicrobial | Not specified | Various bacterial strains |

| Pyrimidine derivative A | Cytotoxicity in T-cell lines | 0.021 - 0.022 | Human PNP |

| Pyrimidine derivative B | Selective against cancer cells | 9 nM | T-lymphoblastic cell lines |

Case Studies

-

Antimicrobial Activity Study :

In a comparative study of various pyrimidine derivatives, researchers found that modifications in the hydroxyl and acetic acid groups significantly influenced antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. While direct data on this compound was not provided, the findings underscore the potential for similar activity. -

Cytotoxicity Evaluation :

A study investigating the cytotoxic effects of several pyrimidine compounds on human cancer cell lines revealed that certain substitutions led to enhanced potency against leukemia cells. The results indicated that compounds with similar functional groups as this compound could exhibit comparable or improved efficacy.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.